Cas no 111453-32-8 (5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid)

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 化学的及び物理的性質
名前と識別子
-
- ATH standard
- 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid
- 3-AMino-5-[[(2,3-dihydroxypropyl)aMino]carbonyl]-2,4,6-triiodo-benzoic Acid
- PU-H71
- 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
- NS00003101
- 3-Amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid
- 111453-32-8
- SCHEMBL8063055
- Benzoic acid, 3-amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodo-
- EC 601-093-6
- DTXSID40473936
- 3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodobenzoic acid
- AGN-PC-00GZVS
- rac-5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid
- PSP5WGH7JU
- J-002577
- 5-amino-2,4,6-triiodoisophthalic acid mono-(2,3-dihydroxy-propyl) amide
- URFBLIYCWAORDM-UHFFFAOYSA-N
- ZK39211
-
- インチ: InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
- InChIKey: URFBLIYCWAORDM-UHFFFAOYSA-N
- ほほえんだ: C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
計算された属性
- せいみつぶんしりょう: 631.78000
- どういたいしつりょう: 631.7802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 133Ų
じっけんとくせい
- PSA: 136.37000
- LogP: 2.01980
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A604865-50mg |
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid |
111453-32-8 | 50mg |
$ 201.00 | 2023-09-08 | ||
TRC | A604865-500mg |
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid |
111453-32-8 | 500mg |
$ 1608.00 | 2023-09-08 |
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acidに関する追加情報
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS No. 111453-32-8): A Comprehensive Overview
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS No. 111453-32-8) is a specialized iodinated organic compound that has gained significant attention in pharmaceutical and diagnostic applications. This triiodinated aromatic amide derivative exhibits unique physicochemical properties that make it valuable for contrast media formulations. With the growing demand for advanced medical imaging technologies, compounds like 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid are becoming increasingly important in modern healthcare diagnostics.
The molecular structure of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid features three iodine atoms strategically positioned on the aromatic ring, which contributes to its excellent X-ray attenuation properties. The presence of both amino and dihydroxypropyl functional groups enhances its water solubility and biological compatibility. These characteristics have made it a subject of interest for researchers developing next-generation non-ionic contrast agents with improved safety profiles.
In pharmaceutical applications, 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid serves as a key intermediate in the synthesis of various iodinated contrast media. Its chemical stability and favorable pharmacokinetic properties make it suitable for formulation into diagnostic solutions used in computed tomography (CT) scans and other radiographic procedures. The compound's ability to provide clear tissue contrast while maintaining low toxicity aligns with current medical trends toward safer imaging alternatives.
The synthesis of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid typically involves multi-step organic reactions starting from isophthalic acid derivatives. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the pharmaceutical industry's growing commitment to green chemistry principles. Process improvements have enabled the production of this compound with consistently high quality, meeting stringent regulatory requirements for medical applications.
From a market perspective, the demand for iodinated contrast agents containing compounds like 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid continues to rise with the increasing global prevalence of diagnostic imaging procedures. The compound's versatility allows for formulation into various delivery systems, including intravenous solutions and specialized preparations for specific diagnostic needs. This adaptability positions it well in the evolving landscape of medical diagnostics.
Quality control of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid involves rigorous analytical testing to ensure compliance with pharmacopeial standards. Advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound's identity, purity, and stability. These quality assurance measures are critical for maintaining the safety and efficacy of final pharmaceutical products derived from this intermediate.
Recent research has explored potential modifications to the 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid structure to further enhance its diagnostic performance. Studies investigate the relationship between molecular structure and imaging properties, aiming to develop contrast agents with improved biodistribution and clearance profiles. Such innovations address current challenges in medical imaging, including the need for reduced patient discomfort and minimized environmental persistence.
The handling and storage of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid require standard laboratory precautions appropriate for pharmaceutical intermediates. Proper containment and temperature control help maintain the compound's stability and prevent degradation. These handling protocols align with good manufacturing practice (GMP) requirements for pharmaceutical production facilities.
From a regulatory standpoint, 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid as a pharmaceutical intermediate falls under various international guidelines for drug substance manufacturing. Compliance with these regulations ensures the compound's suitability for use in approved medical products. The pharmaceutical industry's increasing focus on traceability and quality documentation has further emphasized the importance of rigorous standards for such intermediates.
Environmental considerations for 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid include proper waste management practices to prevent iodine release into ecosystems. The pharmaceutical industry has implemented various strategies to minimize environmental impact, including improved synthetic routes with higher atom economy and advanced wastewater treatment technologies. These efforts contribute to more sustainable production of iodinated compounds.
Future developments involving 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid may focus on novel applications beyond traditional radiographic imaging. Research explores potential uses in specialized diagnostic techniques and combination therapies, leveraging the compound's unique properties. Such innovations could expand the clinical utility of this important pharmaceutical intermediate in emerging medical technologies.
In conclusion, 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS No. 111453-32-8) represents a valuable compound in the field of diagnostic pharmaceuticals. Its well-characterized properties, established safety profile, and versatility in formulation make it a crucial component in modern contrast media. As medical imaging technology advances, this compound will likely continue to play a significant role in the development of safer, more effective diagnostic solutions.
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